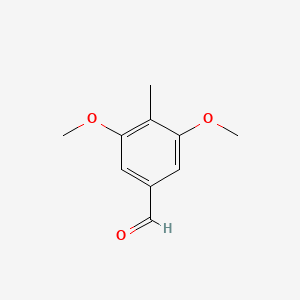

3,5-Dimethoxy-4-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYZXQMGSYROEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454980 | |

| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-27-4 | |

| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde

CAS Number: 1011-27-4

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document details its chemical and physical properties, spectroscopic data, plausible synthetic routes, and known biological activities.

Chemical and Physical Properties

This compound is an organic compound featuring a benzaldehyde core with two methoxy groups and one methyl group substituting the aromatic ring.[1] These substitutions create an electron-rich aromatic system, influencing its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1011-27-4 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Monoisotopic Mass | 180.07864 Da | [3] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Purity | Commonly available at ≥97% | [1] |

| Predicted XlogP | 1.7 | [3] |

| SMILES | CC1=C(C=C(C=C1OC)C=O)OC | [3] |

| InChI | InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | [3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public repositories. The following tables provide predicted mass spectrometry data and comparative NMR data from structurally similar compounds to aid in characterization.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 181.08592 | 134.2 |

| [M+Na]⁺ | 203.06786 | 144.3 |

| [M-H]⁻ | 179.07136 | 138.9 |

| [M]⁺ | 180.07809 | 139.4 |

| Data sourced from PubChemLite, predicted using CCSbase.[3] |

Table 3: Comparative ¹H NMR Data of Related Benzaldehydes (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |

| 3,5-Dimethoxybenzaldehyde | 9.86 (s, 1H, -CHO), 6.99 (d, 2H, Ar-H), 6.72 (t, 1H, Ar-H), 3.82 (s, 6H, -OCH₃) |

| 3-Methylbenzaldehyde | 9.96 (s, 1H, -CHO), 7.66 (s, 2H, Ar-H), 7.39 (t, 2H, Ar-H), 2.41 (s, 3H, -CH₃) |

| 4-Methylbenzaldehyde | 9.96 (s, 1H, -CHO), 7.77 (t, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 2.44 (s, 3H, -CH₃) |

| Note: This data is for comparative purposes to estimate the expected peak positions for this compound.[1] |

Table 4: Comparative ¹³C NMR Data of Related Benzaldehydes (100 MHz, CDCl₃)

| Compound | Chemical Shift (δ) ppm, Assignment |

| 3,5-Dimethoxybenzaldehyde | 192.0 (C=O), 161.2 (Ar-C-O), 138.5 (Ar-C-CHO), 107.5 (Ar-C-H), 106.8 (Ar-C-H), 55.7 (-OCH₃) |

| 3-Methylbenzaldehyde | 192.6 (C=O), 138.9 (Ar-C), 136.5 (Ar-C), 135.3 (Ar-C), 130.0 (Ar-C), 128.9 (Ar-C), 127.2 (Ar-C), 21.2 (-CH₃) |

| 4-Methylbenzaldehyde | 192.5 (C=O), 137.3 (Ar-C), 135.3 (Ar-C), 129.1 (Ar-C), 127.9 (Ar-C), 71.8 (-CH₃) |

| Note: This data is for comparative purposes to estimate the expected peak positions for this compound.[1] |

Table 5: Characteristic Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 | Strong | C-H Stretch (Aromatic and Aliphatic) |

| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1600 | Strong | C=C Stretch (Aromatic Ring) |

| ~1200-1000 | Strong | C-O Stretch (Methoxy) |

| Note: These are general characteristic frequencies for substituted benzaldehydes. |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5] The logical precursor for this compound is 2,6-dimethoxytoluene.

Materials:

-

2,6-Dimethoxytoluene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution (aqueous)

-

Hydrochloric acid (for work-up, if necessary)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (1.5 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.[6]

-

Formylation: Dissolve 2,6-dimethoxytoluene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium intermediate. Stir vigorously for 30-60 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

General Protocol for Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.

-

Inject a small volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The compound will be separated based on its retention time and then ionized (typically by electron ionization - EI).

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Infrared (IR) Spectroscopy:

-

For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[7] They serve as precursors for compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

Biological Activity: this compound has been identified as a phenylacetic compound found in plants.[2] It has been reported to possess phenolic properties and to interact with the tumor necrosis factor (TNF) pathway.[2] Some studies suggest it can induce pro-inflammatory cytokines.[2] Additionally, it has shown inhibitory activity against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations.[2]

Research on benzaldehyde derivatives has also pointed towards their interaction with key cellular signaling pathways. For instance, some benzaldehydes have been shown to suppress the binding activity of the 14-3-3ζ protein to other signaling proteins, a mechanism relevant in cancer research.[8] Furthermore, benzaldehyde has been implicated in stimulating autophagy through the sonic hedgehog (Shh) signaling pathway in specific cellular contexts.[9]

Visualizations

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethoxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethoxy-4-methylbenzaldehyde (CAS No: 1011-27-4), an aromatic aldehyde with applications in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key physical data, detailed experimental protocols for its determination, and a logical workflow for the physical characterization of similar organic compounds.

Core Physical and Chemical Properties

This compound is an organic compound characterized by a benzaldehyde core substituted with two methoxy groups at positions 3 and 5, and a methyl group at position 4.[1] This substitution pattern influences its physical and chemical behavior, including its solubility and reactivity.

Data Presentation: A Summary of Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 93-94 °C | [3] |

| Boiling Point | 294.5 ± 35.0 °C (Predicted) | [3] |

| Density | 1.089 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Insoluble | [4] |

| Organic Solvent Solubility | Soluble in hot methanol, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF). Enhanced solubility in organic solvents is a key characteristic.[1][4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables present the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde (-CHO) |

| ~7.0 | s | 2H | Aromatic (H-2, H-6) |

| ~3.9 | s | 6H | Methoxy (-OCH₃) |

| ~2.2 | s | 3H | Methyl (-CH₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic (C-3, C-5) |

| ~140 | Aromatic (C-1) |

| ~130 | Aromatic (C-4) |

| ~108 | Aromatic (C-2, C-6) |

| ~56 | Methoxy (-OCH₃) |

| ~16 | Methyl (-CH₃) |

Note: Specific chemical shifts may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |

| ~1690 - 1705 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1600 | Strong | C=C Stretch (Aromatic Ring) |

| ~1205 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |

| ~1060 | Strong | C-O Stretch (Methoxy) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 180 | Molecular Ion [M]⁺ |

| 179 | [M-H]⁺ |

| 151 | [M-CHO]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of an organic compound such as this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, creating a column of 2-3 mm in height.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Methodology:

-

Sample Preparation: A small amount (a few drops) of the liquid sample is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated gently in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

Determination of Solubility (Qualitative)

This protocol outlines a qualitative assessment of a compound's solubility in various solvents.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is placed into a small test tube.

-

Solvent Addition: 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) is added to the test tube.

-

Observation: The mixture is agitated or vortexed for 1-2 minutes. The sample is observed to determine if it has completely dissolved. If the compound dissolves, it is recorded as "soluble." If it remains as a solid precipitate, it is "insoluble." If some, but not all, of the solid dissolves, it is "sparingly soluble."

-

Heating: For compounds that are insoluble at room temperature, the test tube can be gently warmed in a water bath to assess solubility at elevated temperatures.

Spectroscopic Analysis Protocols

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane, TMS).

Methodology:

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample holder or a pure KBr pellet is recorded.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the spectrum is acquired. The background is automatically subtracted from the sample spectrum.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, typically using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: A detector measures the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of an unknown organic solid, a process applicable to compounds like this compound.

Caption: Logical workflow for the physical and spectroscopic characterization of an organic solid.

References

A Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde: Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3,5-Dimethoxy-4-methylbenzaldehyde (CAS No. 1011-27-4), a substituted aromatic aldehyde. It details the known chemical, physical, and biological properties of this compound. Due to the limited availability of extensive experimental data for this compound in public literature, this document also presents illustrative data and protocols based on its well-characterized parent compound, 3,5-Dimethoxybenzaldehyde, to serve as a practical reference for researchers. The guide covers physicochemical properties, spectroscopic analysis, potential synthetic routes, biological activity, and detailed experimental workflows relevant to drug discovery and development.

Introduction and Physicochemical Properties

This compound is a substituted aromatic aldehyde of interest in synthetic chemistry and pharmaceutical research. Its structure is characterized by a benzene ring functionalized with an aldehyde group, two methoxy groups at positions 3 and 5, and a methyl group at position 4. While it is available as a research chemical, comprehensive experimental data remains scarce in peer-reviewed literature.

One supplier notes that the compound has been associated with tumor necrosis factor (TNF) and phenolic properties, can stimulate pro-inflammatory cytokines like TNF-α and IL-1β, and has shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations.

The following tables summarize the known properties of this compound and, for comparative and illustrative purposes, the well-documented properties of its parent compound, 3,5-Dimethoxybenzaldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1011-27-4 | |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [2] |

| SMILES | CC1=C(C=C(C=C1OC)C=O)OC | [1] |

| InChI | InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

| Solubility | Data not available | |

Table 2: Illustrative Physicochemical Properties of 3,5-Dimethoxybenzaldehyde

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 7311-34-4 | [3] |

| Molecular Formula | C₉H₁₀O₃ | [3][4] |

| Molecular Weight | 166.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 45-48 °C | [5] |

| Boiling Point | 151 °C at 16 mmHg |

| Water Solubility | Insoluble |[5] |

Spectroscopic Data and Analysis (Illustrative)

No formal experimental spectra for this compound are publicly available. However, predicted mass spectrometry data indicates expected adducts at m/z values of 181.08592 [M+H]⁺ and 203.06786 [M+Na]⁺.[1]

For reference, the experimental spectroscopic data for the parent compound, 3,5-Dimethoxybenzaldehyde , are provided below. These data are crucial for structural elucidation and purity assessment.

Table 3: ¹H NMR Data for 3,5-Dimethoxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

|---|---|---|---|---|

| 9.98 | Singlet | 1H | Aldehyde (-CHO) | [6] |

| 7.51 | Doublet | 2H | Aromatic (H-2, H-6) | [6] |

| 7.41 | Singlet | 1H | Aromatic (H-4) | [6] |

| 3.82 | Singlet | 6H | Methoxy (-OCH₃) | [6] |

(Solvent: DMSO-d6)

Table 4: ¹³C NMR Data for 3,5-Dimethoxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

|---|---|---|

| 193.0 | Aldehyde Carbonyl (C=O) | [6] |

| 159.8 | Aromatic (C-3, C-5) | [6] |

| 137.6 | Aromatic (C-1) | [6] |

| 122.5, 121.0 | Aromatic (C-2, C-6) | [6] |

| 112.9 | Aromatic (C-4) | [6] |

| 55.4 | Methoxy (-OCH₃) | [6] |

(Solvent: DMSO-d6)

Table 5: Key Infrared (IR) Spectroscopy Data for Aldehydes

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2900-3000 | Medium-Strong | C-H Stretch (Aromatic) |

| ~2850 and ~2750 | Medium (often two bands) | C-H Stretch (Aldehyde) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1600 | Strong | C=C Stretch (Aromatic Ring) |

| ~1200-1000 | Strong | C-O Stretch (Methoxy) |

Synthesis and Reaction Pathways

As a versatile building block, 3,5-Dimethoxybenzaldehyde (and by extension, its derivatives) is frequently used in carbon-carbon bond-forming reactions to create more complex molecules with significant biological activity.[10] A primary example is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids.[10]

The following diagram illustrates a general workflow for synthesizing biologically active chalcones from a substituted benzaldehyde, a common application in drug development.

Biological Activity and Potential Signaling Pathways

As noted, this compound has been reported to possess antibacterial and pro-inflammatory properties. The broader class of molecules derived from its parent compound, 3,5-Dimethoxybenzaldehyde, has been studied more extensively.

Chalcones and stilbenes synthesized from 3,5-Dimethoxybenzaldehyde have demonstrated significant anti-inflammatory and anticancer activities.[10] For instance, certain chalcone derivatives exert their effects by inhibiting key inflammatory signaling pathways such as the Akt/NF-κB pathway.[10] The Akt pathway is a critical regulator of cell survival, and its downstream effector, NF-κB, is a master regulator of the inflammatory response. Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.

The following diagram illustrates the potential mechanism of action for a bioactive derivative, which represents a plausible area of investigation for novel compounds synthesized from this compound.

Experimental Protocols

The following sections provide detailed, standardized protocols for the characterization and synthesis of substituted benzaldehydes, which are directly applicable to the study of this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

Sample (~5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a small vial.

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0-200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Sample (~1-2 mg)

-

Potassium Bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation: Place ~100 mg of dry KBr powder into an agate mortar. Add ~1-2 mg of the sample. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a small amount of the powder into the collar of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

-

Spectrum Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Protocol: Illustrative Synthesis of a Chalcone Derivative

Objective: To synthesize (E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation. This serves as a model reaction for 3,5-disubstituted benzaldehydes.

Materials:

-

3,5-Dimethoxybenzaldehyde

-

2-Methoxyacetophenone

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

-

Magnetic stirrer and hotplate

-

Round-bottom flask and condenser

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve 3,5-Dimethoxybenzaldehyde (1 equivalent) and 2-Methoxyacetophenone (1 equivalent) in ethanol.

-

Reaction Initiation: While stirring the solution at room temperature, add the aqueous NaOH solution dropwise. A color change and/or formation of a precipitate may be observed.

-

Reaction Progression: Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into cold water or onto crushed ice. If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

-

Characterization: Dry the purified product and confirm its structure and purity using NMR, IR, and mass spectrometry.

Conclusion

This compound is a chemical with established antibacterial and potential immunomodulatory activity. While it holds promise as a building block for more complex pharmaceutical agents, a significant gap exists in the public domain regarding its detailed experimental characterization and specific synthetic protocols. This guide has consolidated the available information and provided illustrative data and workflows based on its parent compound, 3,5-Dimethoxybenzaldehyde. These models offer a robust framework for researchers aiming to synthesize, characterize, and evaluate the biological potential of this compound and its future derivatives. Further investigation is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its mechanisms of biological action.

References

- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 2. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3,5-Dimethoxybenzaldehyde | CAS#:7311-34-4 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.rug.nl [pure.rug.nl]

- 10. benchchem.com [benchchem.com]

Unraveling the Molecular Weight of 3,5-Dimethoxy-4-methylbenzaldehyde

A Comprehensive Analysis for Researchers and Drug Development Professionals

The precise molecular weight of a compound is a cornerstone of chemical and pharmaceutical research. For 3,5-Dimethoxy-4-methylbenzaldehyde, a compound of interest in various scientific domains, an accurate determination of its molecular weight is crucial for experimental design, stoichiometric calculations, and analytical characterization. This technical guide provides a detailed breakdown of the molecular weight of this compound, based on its chemical formula and the atomic weights of its constituent elements.

Molecular Formula and Composition

This compound is a substituted benzaldehyde with the chemical formula C₁₀H₁₂O₃.[1] This formula indicates that each molecule of the compound is composed of:

-

10 Carbon (C) atoms

-

12 Hydrogen (H) atoms

-

3 Oxygen (O) atoms

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights of the constituent elements are:

-

Carbon (C): Approximately 12.011 amu.[2]

The molecular weight of this compound is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)

(10 × 12.011) + (12 × 1.008) + (3 × 15.999) = 120.11 + 12.096 + 47.997 = 180.203 g/mol

For practical laboratory purposes, the molecular weight is often rounded to two decimal places, yielding 180.20 g/mol .[9]

Quantitative Data Summary

For clarity and ease of comparison, the atomic and molecular weight data are summarized in the table below.

| Element/Compound | Symbol/Formula | Quantity | Atomic Weight (amu) | Total Weight Contribution (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| This compound | C₁₀H₁₂O₃ | 1 | 180.203 |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Detailed Methodology for Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion ([M]+ or [M+H]+) is identified to confirm the molecular weight.

Logical Relationship Diagram

The following diagram illustrates the logical process of determining the molecular weight of this compound.

Caption: Logical workflow for molecular weight determination.

References

- 1. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. princeton.edu [princeton.edu]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Oxygen, atomic [webbook.nist.gov]

- 9. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3,5-Dimethoxy-4-methylbenzaldehyde, an important aromatic aldehyde with applications in organic synthesis and the development of pharmaceutical compounds. The described methodology is based on established chemical transformations, ensuring a reproducible and efficient approach.

I. Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved in a two-step process. The pathway commences with the synthesis of the key intermediate, 2,6-dimethoxy-4-methylphenol, from the commercially available 2,6-dimethoxyphenol. This intermediate is then subjected to a formylation reaction to introduce the aldehyde functionality at the para position, yielding the desired product. The Duff reaction is a suitable and effective method for this formylation step, given its utility in the ortho- and para-formylation of electron-rich phenols.

II. Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Properties of Reactants and Intermediates

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dimethoxyphenol | 2,6-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | Solid | 53-55 | 235-236 |

| Formaldehyde (37% aq. soln.) | Methanal | CH₂O | 30.03 | Liquid | -92 | -19 |

| Sodium Hydroxide | Sodium Hydroxide | NaOH | 40.00 | Solid | 318 | 1388 |

| 2,6-dimethoxy-4-(hydroxymethyl)phenol | (4-hydroxy-3,5-dimethoxyphenyl)methanol | C₉H₁₂O₄ | 184.19 | Solid | 114-116 | - |

| Hydrogen | Dihydrogen | H₂ | 2.02 | Gas | -259.14 | -252.87 |

| Platinum-alumina catalyst | - | - | - | Solid | - | - |

| Methanol | Methanol | CH₃OH | 32.04 | Liquid | -97.6 | 64.7 |

| 2,6-Dimethoxy-4-methylphenol | 2,6-Dimethoxy-4-methylphenol | C₉H₁₂O₃ | 168.19 | Solid | 78-80 | - |

| Hexamethylenetetramine (HMTA) | 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane | C₆H₁₂N₄ | 140.19 | Solid | 280 (subl.) | - |

| Trifluoroacetic acid (TFA) | 2,2,2-Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | Liquid | -15.4 | 72.4 |

Table 2: Properties of the Final Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| This compound | This compound | C₁₀H₁₂O₃ | 180.20 | Solid | 70-72 | - |

III. Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,6-Dimethoxy-4-methylphenol

This procedure involves a two-stage process: hydroxymethylation of 2,6-dimethoxyphenol followed by hydrogenolysis of the resulting benzyl alcohol.

Part A: Synthesis of 2,6-dimethoxy-4-(hydroxymethyl)phenol

-

In a suitable reaction vessel, combine 2,6-dimethoxyphenol (310 g), 37 wt% aqueous formaldehyde solution (300 g), and a 10 wt% aqueous solution of sodium hydroxide (810 g).

-

Stir the reaction mixture at 25°C for 60 hours.

-

After the reaction is complete, carefully neutralize the mixture with sulfuric acid.

-

The product, 2,6-dimethoxy-4-(hydroxymethyl)phenol, will precipitate. Collect the solid by filtration and dry. This should yield approximately 80 g of the product.[1][2]

Part B: Synthesis of 2,6-Dimethoxy-4-methylphenol

-

In a high-pressure autoclave, place the 2,6-dimethoxy-4-(hydroxymethyl)phenol (25 g) obtained from the previous step, methanol (320 ml), and a platinum-alumina catalyst (0.375 wt%).

-

Pressurize the autoclave with hydrogen gas to 199 kg/cm ²-G.

-

Heat the reaction mixture to 200°C and maintain these conditions with stirring for 4 hours.

-

After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.

-

Evaporate the methanol to obtain the crude product.

-

Purify the crude product by recrystallization to yield approximately 15 g of 2,6-dimethoxy-4-methylphenol.[1][2]

Step 2: Formylation of 2,6-Dimethoxy-4-methylphenol via the Duff Reaction

This procedure utilizes the Duff reaction for the para-formylation of the synthesized 2,6-dimethoxy-4-methylphenol.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethoxy-4-methylphenol (16.8 g, 0.1 mol) in trifluoroacetic acid (150 ml).

-

To this solution, add hexamethylenetetramine (HMTA) (14.0 g, 0.1 mol).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice water (500 ml) to hydrolyze the intermediate imine.

-

Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

IV. Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway for this compound.

Duff Reaction Mechanism

Caption: Simplified mechanism of the Duff reaction.

References

Spectroscopic Profile of 3,5-Dimethoxy-4-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethoxy-4-methylbenzaldehyde (CAS No: 1011-27-4).[1][2][3] Given the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from publicly available databases. It is intended to serve as a reliable reference for the identification and characterization of this compound.

The empirical formula for this compound is C₁₀H₁₂O₃, with a molecular weight of approximately 180.20 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

Note: The following NMR data are predicted based on analogous structures and standard chemical shift values. Experimental values may vary slightly depending on the solvent and instrument conditions.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, methoxy, and methyl protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.05 | Singlet | 2H | Aromatic (H-2, H-6) |

| ~3.85 | Singlet | 6H | Methoxy (-OCH₃) |

| ~2.20 | Singlet | 3H | Methyl (-CH₃) |

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide information on all ten carbon atoms in the structure.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~191.5 | Aldehyde Carbonyl (C=O) |

| ~160.0 | Aromatic (C-3, C-5) |

| ~137.0 | Aromatic (C-1) |

| ~125.0 | Aromatic (C-4) |

| ~107.0 | Aromatic (C-2, C-6) |

| ~56.0 | Methoxy (-OCH₃) |

| ~16.0 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for this compound are detailed below.

| Wavenumber (cm⁻¹) (Expected) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2850 and ~2750 | Medium-Weak (often a doublet) | Aldehyde C-H Stretch (Fermi resonance) |

| ~2950-2820 | Medium | Aliphatic C-H Stretch (methyl & methoxy) |

| ~1700-1685 | Strong | C=O Stretch (conjugated aldehyde) |

| ~1600 and ~1470 | Medium-Strong | C=C Stretch (aromatic ring) |

| ~1250-1000 | Strong | C-O Stretch (aryl ethers) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of this compound is 180.07864 Da.[4] The table below lists the predicted mass-to-charge ratios (m/z) for various adducts.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.08592 |

| [M+Na]⁺ | 203.06786 |

| [M-H]⁻ | 179.07136 |

| [M+NH₄]⁺ | 198.11246 |

| [M+K]⁺ | 219.04180 |

| [M]⁺ | 180.07809 |

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR Spectrometer.

-

Materials:

-

This compound (10-20 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with 0.03% Tetramethylsilane (TMS) as an internal standard.

-

5 mm NMR tubes.

-

-

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of the deuterated solvent in a clean vial.

-

Sample Transfer: Transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum.

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal (0.00 ppm). Integrate the signals in the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups within the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Materials:

-

This compound (solid)

-

Potassium Bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

-

Procedure:

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry KBr. Press the resulting powder into a thin, transparent pellet using a pellet press.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

-

Procedure (General):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Injection: Introduce the sample into the mass spectrometer via the appropriate inlet (GC or LC).

-

Ionization: The sample molecules are ionized (e.g., via EI or ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

-

Logical Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

The Biological Activity of 3,5-Dimethoxy-4-methylbenzaldehyde: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of 3,5-Dimethoxy-4-methylbenzaldehyde, a Versatile Aromatic Aldehyde.

Introduction

This compound is an aromatic aldehyde that has garnered interest within the scientific community as a versatile building block in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring two methoxy groups and a methyl group on the benzene ring, influences its chemical reactivity and the pharmacological properties of its derivatives. While direct and extensive research on the intrinsic biological activities of this compound is limited, studies on structurally similar compounds and its derivatives have revealed a spectrum of potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antifungal properties. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, detailed experimental protocols for its evaluation, and a summary of the key signaling pathways it may modulate.

Data Presentation: A Summary of Biological Activities

Quantitative data on the biological activities of this compound is not extensively available in the current literature. However, by examining structurally related benzaldehyde derivatives, we can infer its potential efficacy. The following tables summarize the biological activities of analogous compounds, providing a valuable reference for future investigations into this compound.

Table 1: Antioxidant Activity of Substituted Benzaldehydes

| Compound | Assay | IC50 Value | Reference |

| 3,4-Dihydroxybenzaldehyde | DPPH Radical Scavenging | High Activity | [1] |

| 2,5-Dihydroxybenzaldehyde | DPPH Radical Scavenging | 0.85 ± 0.04 (Trolox Equivalents) | [2] |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol | Radical Scavenging | Potent Antioxidant | [3] |

Note: A lower IC50 value indicates higher antioxidant activity. Data for this compound is not currently available.

Table 2: Anti-inflammatory Activity of Substituted Benzaldehydes

| Compound | Cell Line | Parameter Measured | IC50 Value / Effect | Reference |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO | [4] |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol | RAW 264.7 | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Repressed production | [3][4] |

Note: Data for this compound is not currently available.

Table 3: Cytotoxic Activity of Substituted Benzaldehydes

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-231 (Breast Cancer) | MTT | 20 µg/mL | [5] |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-468 (Breast Cancer) | MTT | 25 µg/mL | [5] |

| Benzaldehyde Derivatives | Various Cancer Cell Lines | MTT | Varies | [6] |

Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Data for this compound is not currently available.

Table 4: Antifungal Activity of Substituted Benzaldehydes

| Compound | Fungal Strain | MIC (mM) | Reference |

| 3,5-Dimethoxybenzaldehyde | Saccharomyces cerevisiae (slt2Δ, bck1Δ mutants) | 1.0 - 5.0 | [7] |

| 3,5-Dimethoxybenzaldehyde | Aspergillus fumigatus (sakAΔ, mpkCΔ mutants) | 0.8 (100% inhibition) | [7] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data for this compound is not currently available, but data for its isomer is presented.

Signaling Pathways and Mechanisms of Action

Benzaldehyde derivatives have been shown to exert their biological effects through the modulation of key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are central to inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Studies on benzaldehyde derivatives suggest they can inhibit this pathway, thereby reducing inflammation.[3][4]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Some benzaldehyde derivatives have been shown to interfere with this pathway.[3][4]

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

-

For the blank, add 100 µL of the solvent (methanol or ethanol) to a well containing 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Complete cell culture medium

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the vehicle-treated cells.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is still emerging, the activities of its structural analogs strongly suggest its potential as an antioxidant, anti-inflammatory, anticancer, and antifungal agent. The provided experimental protocols offer a standardized framework for the systematic evaluation of these properties. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action of this compound to fully realize its therapeutic potential. Further investigation into its in vivo efficacy and safety profile is also warranted to pave the way for its potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde Derivatives and Analogs

Introduction

This compound is an aromatic aldehyde that serves as a versatile and crucial building block in organic synthesis.[1][2] Its specific substitution pattern, with two electron-donating methoxy groups and a methyl group, makes it a valuable precursor for the creation of a wide array of complex and biologically active molecules.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives and analogs, with a primary focus on chalcones, stilbenes, and Schiff bases. These classes of compounds have garnered significant interest in the scientific community for their promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3]

This document details the synthetic methodologies, presents quantitative biological data, and illustrates the key signaling pathways and experimental workflows relevant to the study of these compounds.

Synthesis of Key Derivatives and Analogs

The aldehyde functional group of this compound and its analogs is the primary site for synthetic modification, commonly through condensation and olefination reactions.

Chalcone Derivatives

Chalcones, which feature an α,β-unsaturated carbonyl system, are a prominent class of derivatives with significant therapeutic potential.[1] They are typically synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[1]

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one [1]

-

Materials: 3,5-dimethoxybenzaldehyde, 4'-hydroxyacetophenone, Sodium hydroxide (NaOH), Ethanol, Hydrochloric acid (HCl), Distilled water.[1]

-

Procedure:

-

Prepare a solution of sodium hydroxide (1.4 mmol) in 5 mL of water.

-

Dissolve 4'-hydroxyacetophenone (1.2 mmol) in 20 mL of ethanol.

-

Add the NaOH solution to the ethanolic solution of 4'-hydroxyacetophenone and stir at 0°C.

-

Add 3,5-dimethoxybenzaldehyde (1.2 mmol) dropwise to the reaction mixture.

-

Continue stirring the mixture at room temperature for a specified time, monitoring the reaction's progress using thin-layer chromatography (TLC).

-

After completion, neutralize the reaction mixture with dilute HCl.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under a vacuum to yield the chalcone product.

-

Stilbene Derivatives

Stilbenes are another important class of compounds, structurally related to the well-known antioxidant resveratrol.[3][4] The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most common methods for their synthesis, involving the olefination of the aldehyde.[3][4]

Experimental Protocol: Synthesis of (E)-3,5-dimethoxy-4'-nitrostilbene via Wittig Reaction [3]

-

Materials: 3,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol), 4-Nitrobenzyltriphenylphosphonium bromide (5.0 g, 10.5 mmol), Sodium methoxide (NaOMe) (0.59 g, 11 mmol), Anhydrous Methanol, Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).[3]

-

Procedure:

-

In a flask, dissolve 4-nitrobenzyltriphenylphosphonium bromide in anhydrous methanol.

-

Prepare a separate solution of sodium methoxide in anhydrous methanol.

-

Add the sodium methoxide solution dropwise to the phosphonium salt solution at room temperature. The appearance of a deep orange-red color signifies the formation of the ylide. Stir for 30 minutes.

-

Dissolve 3,5-dimethoxybenzaldehyde in anhydrous methanol and add it dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash it with saturated NaHCO₃ solution and brine, then dry it over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer. Purify the crude product using column chromatography on silica gel to obtain the final stilbene product.

-

Schiff Base Derivatives

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde.[1] These compounds contain an imine or azomethine group and have been extensively studied for their therapeutic potential.[1]

Experimental Protocol: General Synthesis of Schiff Bases [1][5]

-

Materials: 3,5-dimethoxybenzaldehyde (or a suitable analog), a primary amine, Ethanol.

-

Procedure:

-

Dissolve the primary amine (e.g., 2-aminobenzenethiol, 10 mmol) in absolute ethanol (20 mL).[5]

-

Separately, dissolve the benzaldehyde derivative (10 mmol) in ethanol (20 mL).[5]

-

Mix the two solutions and reflux the mixture for several hours.[5]

-

Cool the reaction mixture to room temperature, allowing the Schiff base to precipitate.

-

Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum.

-

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against various human cancer cell lines.[1][6]

-

Chalcones and Schiff Bases: These compounds have shown promising anticancer properties.[1] Their mechanism often involves the induction of apoptosis. Chalcone derivatives can modulate the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes programmed cell death.[1]

-

Stilbenes: Analogs of resveratrol, such as 3,5,4'-trimethoxy-trans-stilbene, have been shown to inhibit the invasion of cancer cells by suppressing signaling pathways like MAPK and reducing the expression of matrix metalloproteinases (MMPs).[7]

-

Tubulin Polymerization Inhibition: Certain trimethoxyphenyl derivatives act as potent inhibitors of tubulin polymerization, a mechanism similar to the anticancer agent combretastatin A-4.[4][8] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[4]

Anti-inflammatory Effects

Methoxy-substituted resveratrol analogs have demonstrated significant anti-inflammatory properties by suppressing key signaling pathways.[9]

-

MAPK and NF-κB Inhibition: Compounds like 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene effectively suppress the lipopolysaccharide (LPS)-induced activation of MAPK (p38, JNK) and NF-κB signaling pathways in RAW 264.7 cells.[9] This leads to a reduction in the production of pro-inflammatory mediators.

Antimicrobial Activity

These derivatives have also been evaluated for their ability to combat microbial infections.

-

Antifungal Activity: 3,5-Dimethoxybenzaldehyde and its derivatives have shown direct antifungal activity, particularly against fungi with compromised cell wall integrity.[3] Other analogs, like 3,4,5-trimethoxybenzaldehyde, are effective against Candida albicans, inhibiting its adhesion and biofilm formation.[10]

-

Antibacterial Activity: Chalcones derived from substituted benzaldehydes have exhibited varying degrees of antibacterial activity.[11] Thiosemicarbazone derivatives have also shown moderate activity against strains of Salmonella.[12]

Neuroprotective Effects

The potential of these compounds in the treatment of neurodegenerative diseases is an active area of research.

-

Antioxidant and Anti-excitotoxic Effects: Certain chromene derivatives have been shown to protect primary cultured rat cortical cells from excitotoxic neuronal damage and oxidative stress.[13]

-

Modulation of Signaling Pathways: The neuroprotective effects can be mediated through the activation of pathways like ERK-CREB, which are crucial for neuronal survival.[13] Other derivatives have been shown to delay retinal degeneration by activating the BDNF-TrkB pathway.[14]

Data Presentation: Biological Activity

The following tables summarize some of the reported quantitative data for various derivatives.

Table 1: Anticancer Activity of Selected Derivatives

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Stilbene | 3,4,5,4′-Tetramethoxy-trans-stilbene | LNCaP, HT-29, HepG2 | 1-5 | [15] |

| Stilbene | 3,4,4′,5-Tetramethoxy-stilbene | PC-3 | 3 | [15] |

| Stilbene | Resveratrol | PC-3 | 16 | [15] |

| Oxazolone | (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivative 9 | HepG2 | 1.38 | [8] |

| Oxazolone | (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivative 10 | HepG2 | 3.21 | [8] |

| Oxazolone | (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivative 11 | HepG2 | 2.15 | [8] |

| Oxazolone | Podophyllotoxin (Reference) | HepG2 | 0.09 | [8] |

Table 2: Antimicrobial Activity of Selected Analogs

| Compound | Microorganism | MIC | Reference |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 µg/mL | [12] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 µg/mL | [12] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | 64 µg/mL | [12] |

| 3,4,5-trimethoxybenzaldehyde | Candida albicans | 0.25 mg/mL | [10] |

| 2,4,6-trimethoxybenzaldehyde | Candida albicans | 0.25 mg/mL | [10] |

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental processes provide a clearer understanding of the roles these compounds play.

Signaling Pathway Diagrams

Caption: Generalized apoptotic signaling pathway activated by anticancer agents.[1]

Caption: Inhibition of MAPK and NF-κB signaling by methoxy stilbene derivatives.[9]

Caption: Signaling pathway of Combretastatin A-4 and its analogs.[4]

Experimental Workflow Diagrams

Caption: Workflow for the synthesis and evaluation of anticancer agents.[1]

Key Experimental Methodologies

MTT Assay for Cytotoxicity Assessment

The cytotoxic effects of synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

-

General Procedure:

-

Seed human cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.[1]

-

Conclusion and Future Directions

This compound and its analogs are undeniably valuable scaffolds in medicinal chemistry and drug discovery. The derivatives, particularly chalcones, stilbenes, and Schiff bases, exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The synthetic routes to these compounds are generally well-established and efficient, allowing for the generation of diverse chemical libraries for screening.[1][4]

Future research should continue to focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the lead compounds is necessary to enhance their potency, selectivity, and pharmacokinetic profiles.[1]

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways is crucial for the rational design of next-generation therapeutics.[1]

-

In Vivo Studies: Promising candidates identified from in vitro screens should be advanced to preclinical animal models to evaluate their efficacy and safety.

-

Neuroprotection: The neuroprotective potential of these compounds is a burgeoning field that warrants deeper investigation, particularly for applications in neurodegenerative diseases like Alzheimer's.[13][16]

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 12. scirp.org [scirp.org]

- 13. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzaldehyde: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, has garnered interest within the scientific community for its presence in natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details experimental protocols for its synthesis and characterization, presents its known biological activities, and explores the associated signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is an organic compound featuring a benzaldehyde core structure with two methoxy groups at the 3 and 5 positions and a methyl group at the 4 position.[1] While its isomers, such as 2,5-dimethoxy-4-methylbenzaldehyde, are well-documented as precursors in the synthesis of psychoactive compounds, the history and biological role of this compound are less extensively reviewed.[2][3] This guide consolidates the available information on this specific isomer, providing a detailed examination of its chemical and biological profile. The compound is found in the fructus of certain plants and has demonstrated potential as a modulator of inflammatory responses and as an antimicrobial agent.

Discovery and History

The precise historical details of the first synthesis or isolation of this compound are not prominently documented in readily available scientific literature. Its existence and basic properties are confirmed through its commercial availability from various chemical suppliers and its assigned CAS number, 1011-27-4.[4][5][6][7] The scientific focus on related isomers has historically overshadowed dedicated research into this particular compound. However, its identification in plant extracts suggests a natural origin and a potential for ethnobotanical relevance that may predate its first chemical synthesis. Further archival research into older chemical literature may yet uncover the seminal report of its discovery.

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound can be characterized by various analytical techniques. The following tables summarize key quantitative data for the compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, almond-like | [1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR Spectroscopy | Data not available in search results. |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 181.08592 |

Table 3: Spectroscopic Data for 3,5-Dimethoxybenzaldehyde

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, ppm) | 9.86 (s, 1H, -CHO), 6.99 (d, 2H, Ar-H), 6.72 (t, 1H, Ar-H), 3.82 (s, 6H, -OCH₃) | [8] |

| ¹³C NMR (CDCl₃, ppm) | 192.0 (C=O), 161.2 (C-3, C-5), 138.5 (C-1), 107.5 (C-2, C-6), 106.8 (C-4), 55.7 (-OCH₃) | [8] |

| IR (cm⁻¹) | ~2900 (C-H stretch), ~2850 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1600 (aromatic C=C stretch) | [8] |

| Mass Spectrometry (m/z) | 166 (M⁺), 165, 135 |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available search results. However, synthetic routes for structurally similar compounds, such as its isomers, can provide a foundational methodology. The synthesis of 2,5-dimethoxy-4-methylbenzaldehyde, for example, has been achieved through the Gattermann reaction of 2,5-dimethoxytoluene.[2] A plausible synthetic approach for this compound could involve the formylation of 3,5-dimethoxytoluene.

General Spectroscopic Analysis Workflow

The following outlines a general workflow for the spectroscopic characterization of a synthesized or isolated sample of this compound.

References

- 1. CAS 1011-27-4: Benzaldehyde, 3,5-dimethoxy-4-methyl- [cymitquimica.com]

- 2. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]

- 3. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]